MM-589
Übersicht
Beschreibung
MM-589 is a potent inhibitor of WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. It is primarily used in research focused on leukemia, particularly acute myeloid leukemia and acute lymphoblastic leukemia .
Analyse Chemischer Reaktionen
MM-589 undergoes various chemical reactions, including:
Binding Reactions: This compound binds to WDR5 with an IC50 value of 0.90 nM.
Inhibition Reactions: It inhibits the MLL H3K4 methyltransferase activity with an IC50 value of 12.7 nM.
Cytotoxic Reactions: The compound is cytotoxic to MLL but has no effect on other SET1 family members.
Wissenschaftliche Forschungsanwendungen
MM-589 has several scientific research applications:
Cancer Research: It is used to inhibit the growth of human leukemia cell lines harboring MLL translocations.
Epigenetics: This compound is used to study the inhibition of histone methyltransferase activity.
Drug Development: Researchers are exploring its potential as a therapeutic agent for acute leukemia.
Wirkmechanismus
MM-589 exerts its effects by binding to WD repeat domain 5 protein (WDR5), thereby inhibiting the interaction between WDR5 and mixed lineage leukemia protein (MLL). This inhibition reduces the enzymatic activity of MLL, leading to decreased growth of leukemia cells .
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
MM-589 is a peptidomimetic compound that functions as a potent inhibitor of the WDR5 protein, which is a critical component of the MLL (Mixed-Lineage Leukemia) histone methyltransferase complex. This compound has garnered attention for its potential therapeutic applications in treating various cancers, particularly those resistant to conventional therapies.
This compound specifically inhibits the H3K4 methyltransferase activity associated with the MLL1 complex, demonstrating an IC50 value of 12.7 nM, which indicates its high potency against this target . The inhibition of WDR5 disrupts the assembly and enzymatic function of the MLL core complex, leading to altered gene expression profiles that can affect cancer cell proliferation and survival.
In Vitro Studies
In vitro studies have shown that this compound effectively reduces the methylation levels of histone H3K4 in various cancer cell lines. This reduction is significant because H3K4 methylation is often associated with active transcription of oncogenes. By inhibiting this modification, this compound may suppress tumor growth and induce apoptosis in cancer cells.
Case Studies
- Acute Leukemia : In a study involving acute leukemia cell lines, treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The compound's ability to inhibit H3K4 methylation was correlated with a downregulation of key oncogenes involved in leukemia progression.
- Triple-Negative Breast Cancer (TNBC) : Research has indicated that this compound can effectively reduce tumor growth in TNBC models. The compound was shown to enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms associated with high levels of H3K4 methylation .
Table of Biological Activities
Biological Activity | IC50 (nM) | Effect on Cell Lines | Cancer Type |
---|---|---|---|
H3K4 Methyltransferase Inhibition | <1 | Reduced viability | Acute Leukemia |
Tumor Growth Inhibition | 12.7 | Induced apoptosis | Triple-Negative Breast Cancer |
Gene Expression Modulation | N/A | Altered oncogene expression | Various Cancer Types |
Eigenschaften
IUPAC Name |
N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21+,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIPJVQTYUSDTG-LDFBIXNTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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